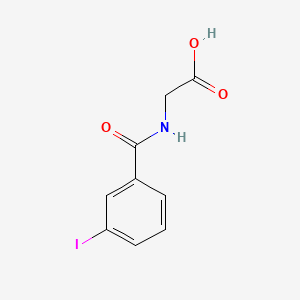

m-Iodohippuric acid

Übersicht

Beschreibung

M-Iodohippuric acid is a compound that has been labelled with radioactive iodine . It is used in the field of nuclear medicine for various purposes .

Synthesis Analysis

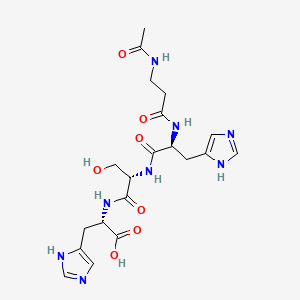

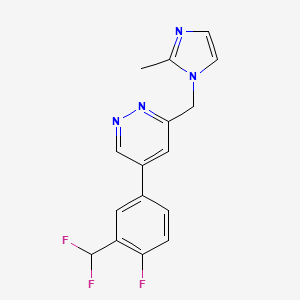

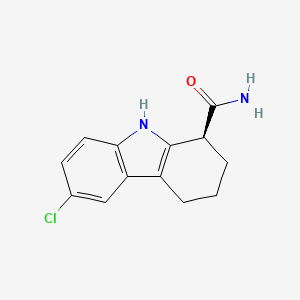

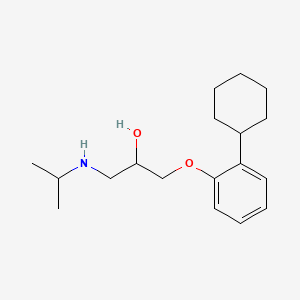

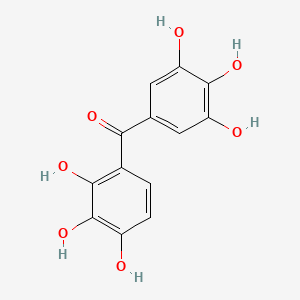

The synthesis of m-Iodohippuric acid involves an isotopic exchange reaction between the iodohippurate isomers and radioiodine . This reaction takes place in a molten state (160–170˚C) with no-carrier added . The process uses molten ammonium acetate (m.p. 114˚C) to control the formation of other labeling products .Molecular Structure Analysis

The molecular structure of m-Iodohippuric acid can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display .Chemical Reactions Analysis

The isotopic exchange reactions of radioiodine for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer . These reactions proceed by a nucleophilic second order substitution reaction .Wissenschaftliche Forschungsanwendungen

Field

Summary of the Application

m-Iodohippuric acid is used as a diagnostic radiopharmaceutical in nuclear medicine for non-invasive determination of renal function, renal blood flow, and urinary tract obstruction .

Methods of Application or Experimental Procedures

The isotopic exchange reaction between radioiodine (125I–) and iodohippuric acid isomers is performed on molten ammonium acetate as a medium exchange at 120°C without any carrier added . The reaction leads to the formation of other labeling products e.g., glycyl-o-iodohippurate (g-o-IHA) and o-iodobenzoic acid (o-IBA) .

Results or Outcomes

The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer . These reactions proceed by nucleophilic second order substitution reaction .

Application in Isotopic Exchange Reaction Studies

Field

Summary of the Application

m-Iodohippuric acid is used in the study of the parameters affecting the absolute radiochemical yield of the isotopic exchange reaction between radioiodine (125I–) and iodohippuric acid isomers .

Methods of Application or Experimental Procedures

The isotopic exchange reaction between radioiodine as iodide ion (125I–) and iodohippuric acid isomers is performed on molten ammonium acetate as a medium exchange at 120°C .

Results or Outcomes

The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer . These reactions proceed by nucleophilic second order substitution reaction . The kinetics and thermodynamic parameters of these isotopic exchange reactions were determined .

Application in Renography

Field

Summary of the Application

m-Iodohippuric acid is used in renography, a type of medical imaging of the kidneys that uses radiolabelling . A renogram with m-Iodohippuric acid can help determine effective renal plasma flow .

Methods of Application or Experimental Procedures

The patient is injected with a solution containing m-Iodohippuric acid, and then the kidney function is studied using gamma cameras .

Results or Outcomes

Application in Pediatric Acute Renal Injury Studies

Field

Summary of the Application

m-Iodohippuric acid is under investigation in clinical trial NCT02599844, which focuses on the impact of pediatric acute renal injury in severe sepsis in young adults .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this clinical trial are not detailed in the available resources .

Results or Outcomes

The results or outcomes of this clinical trial are not yet available as the trial is still ongoing .

Application in Stability Studies

Field

Summary of the Application

m-Iodohippuric acid is used in stability studies. Specifically, 131I-labelled m-iodohippuric acid has been found to be more stable and shows no significant differences in kidney function studies compared to o-iodohippuric acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for these stability studies are not detailed in the available resources .

Results or Outcomes

The key takeaway from these studies is that 131I-labelled m-iodohippuric acid is more stable and shows no significant differences in kidney function studies compared to o-iodohippuric acid .

Eigenschaften

IUPAC Name |

2-[(3-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVYCLGHWPODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200400 | |

| Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Iodohippuric acid | |

CAS RN |

52386-94-4 | |

| Record name | N-(3-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52386-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid, m-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(3-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

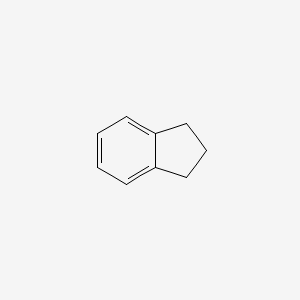

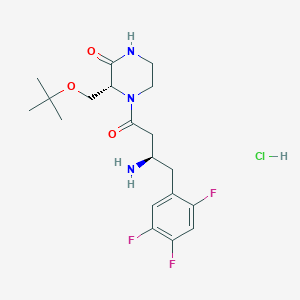

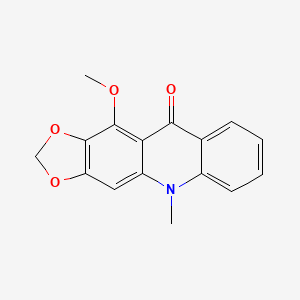

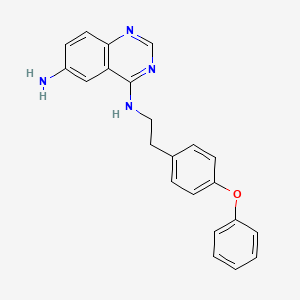

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)